molecular formula C17H14FN5O3S B11501445 methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate

methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11501445
M. Wt: 387.4 g/mol
InChI Key: YJBRLMBINJZBTF-UHFFFAOYSA-N
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Description

Methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes a tetrazole ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-fluorophenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the acylation of the tetrazole-thiol intermediate with methyl 2-aminobenzoate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or esters.

Scientific Research Applications

Methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The fluorophenyl group enhances the compound’s binding affinity and selectivity for its targets. The sulfanyl group can undergo redox reactions, potentially modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate: Similar structure but with a thiazole ring instead of a tetrazole ring.

    Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate: Another similar compound with a thiazole ring.

Uniqueness

Methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the tetrazole ring with the fluorophenyl and benzoate ester groups makes this compound a versatile and valuable molecule for various applications.

Properties

Molecular Formula

C17H14FN5O3S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 2-[[2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C17H14FN5O3S/c1-26-16(25)13-4-2-3-5-14(13)19-15(24)10-27-17-20-21-22-23(17)12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,24)

InChI Key

YJBRLMBINJZBTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F

Origin of Product

United States

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